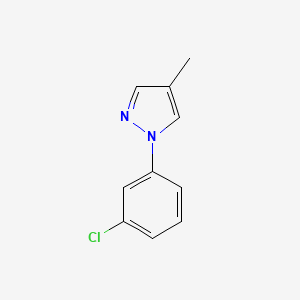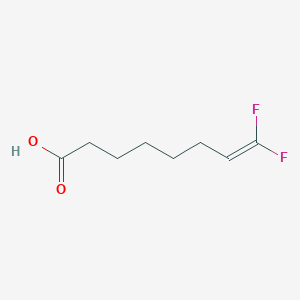![molecular formula C13H27N3O3 B6611567 tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate CAS No. 160687-42-3](/img/structure/B6611567.png)
tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate, also known as t-BOC-NMe2-Morph, is an organic compound used in a variety of scientific research and laboratory experiments. It is a member of the tert-butyl carbamate family, which is a class of compounds that contain a carbamate group attached to a tert-butyl group. This compound is known for its versatility and wide range of applications, including use as a reactant in organic synthesis, a catalyst in a variety of chemical reactions, and as a ligand in coordination chemistry.
Applications De Recherche Scientifique
T-BOC-NMe2-Morph has a variety of scientific research applications. It is used as a reactant in organic synthesis, as a catalyst in a variety of chemical reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of peptides, peptide-based drugs, and other biologically active compounds.
Mécanisme D'action
T-BOC-NMe2-Morph acts as a catalyst in a variety of chemical reactions by facilitating the formation of covalent bonds between two molecules. It does this by forming a weak bond with one of the molecules, which then allows the other molecule to form a stronger bond with the first. This process is known as catalysis, and it is essential for the formation of many complex molecules.
Biochemical and Physiological Effects
T-BOC-NMe2-Morph has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been demonstrated to inhibit the growth of certain bacteria and fungi, as well as to possess antiviral activity. It has also been shown to possess anti-inflammatory properties, and to possess the ability to modulate the activity of certain enzymes and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamateorph in laboratory experiments is its versatility. It can be used as a reactant in organic synthesis, a catalyst in a variety of chemical reactions, and a ligand in coordination chemistry. Additionally, it is relatively non-toxic and has a low volatility, making it suitable for use in a variety of laboratory settings.
However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain reactions. Additionally, it is not very stable in the presence of strong acids or bases, and can be easily hydrolyzed in these conditions.
Orientations Futures
There are a number of possible future directions for research using tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamateorph. One potential area of research is the use of this compound as a ligand in coordination chemistry, as it has been shown to possess a number of interesting properties in this regard. Additionally, further research could be done on its potential uses as a reactant in organic synthesis and as a catalyst in a variety of chemical reactions. Finally, further research could be done on its biochemical and physiological effects, including its potential use as an anti-inflammatory agent or as an inhibitor of certain bacterial and fungal growth.
Méthodes De Synthèse
T-BOC-NMe2-Morph is synthesized using a two-step process. The first step involves the reaction of tert-butanol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid. This reaction results in the formation of tert-butyl formate, which is then reacted with morpholine in the presence of an alkaline catalyst, such as sodium hydroxide. This second reaction yields the desired product, tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamateorph.
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-morpholin-4-ylethylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O3/c1-13(2,3)19-12(17)15-5-4-14-6-7-16-8-10-18-11-9-16/h14H,4-11H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLKIMLAQNQQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)







![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B6611553.png)



![tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B6611580.png)